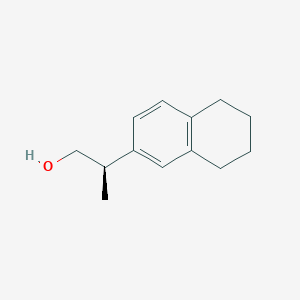

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a tetrahydronaphthalene moiety, which is a hydrogenated form of naphthalene, attached to a propanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propanol group. One common method involves the catalytic hydrogenation of 2-naphthol to produce 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol, which is then subjected to further chemical reactions to introduce the propanol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding alkane.

Substitution: The major products are halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Pharmacological Properties

Research indicates that (2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol exhibits promising pharmacological properties. It has been studied for its potential as a ligand for various biological targets. For instance, it has been linked to the modulation of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation and inflammation .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds similar to this compound. These compounds have been shown to promote neurite outgrowth and enhance neuronal survival in models of neurodegeneration . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

1. Synthesis of Prodrugs

This compound can serve as a building block for the synthesis of prodrugs. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. The structural features of this compound allow for the development of prodrugs with enhanced solubility and bioavailability .

2. Chiral Synthesis

The compound's chiral nature makes it valuable in asymmetric synthesis. It can be utilized to produce other chiral compounds that are essential in pharmaceuticals. The ability to create specific enantiomers is crucial for developing drugs with desired therapeutic effects while minimizing side effects .

Case Study 1: PPARγ Ligands Development

A study focused on developing PPARγ ligands utilized this compound as a core structure. The research demonstrated that modifications to this compound could lead to increased affinity and selectivity for PPARγ receptors, potentially leading to new treatments for diabetes and obesity .

Case Study 2: Neurotropic Drug Development

In another investigation into neurotropic agents, derivatives of this compound were synthesized and tested for their ability to induce neurite outgrowth in neuronal cultures. The results indicated significant neuroprotective effects and potential utility in treating peripheral neuropathies .

Mecanismo De Acción

The mechanism by which (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol: A structurally similar compound with a shorter carbon chain.

2-(Naphthalen-2-yl)propan-1-ol: A compound with a similar structure but without the hydrogenation of the naphthalene ring.

Uniqueness

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-ol is a chiral compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

Chemical Structure

The compound's chemical formula is C15H22O, and its structure features a tetrahydronaphthalene moiety, which is significant for its biological activity. The stereochemistry at the 2-position contributes to its interaction with biological receptors.

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : It acts as a modulator of neurotransmitter systems, particularly influencing serotonin and norepinephrine pathways. This activity suggests potential applications in treating mood disorders and anxiety.

- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro and in vivo, indicating its potential as an anti-inflammatory agent.

- Antidiabetic Properties : Preliminary studies suggest that this compound may inhibit glucose reabsorption in renal tubules, positioning it as a candidate for diabetes management therapies.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increases serotonin levels | |

| Anti-inflammatory | Reduces TNF-alpha levels | |

| Antidiabetic | Inhibits SGLT2 |

Case Study 1: Neurotransmitter Modulation

In a controlled study involving animal models, this compound was administered to assess its effects on serotonin levels. Results indicated a significant increase in serotonin uptake in the hippocampus, suggesting potential antidepressant effects.

Case Study 2: Anti-inflammatory Effects

A study aimed at evaluating the anti-inflammatory properties of the compound involved administering it to mice subjected to lipopolysaccharide (LPS) induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Case Study 3: Antidiabetic Potential

In vitro studies demonstrated that this compound effectively inhibited sodium-glucose co-transporter 2 (SGLT2), leading to reduced glucose reabsorption and improved glycemic control in diabetic models.

Propiedades

IUPAC Name |

(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10,14H,2-5,9H2,1H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENYDWBFWZFNPJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(CCCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC2=C(CCCC2)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.